N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
This compound features a benzo[d]thiazole-2-carboxamide core linked via an ethyl chain to a pyrazole ring substituted with a thiophen-2-yl group (Fig. 1). Its structural complexity combines heterocyclic motifs known for diverse pharmacological properties, including antimicrobial, antitumor, and enzyme inhibitory activities . While its exact biological profile remains under investigation, preliminary data indicate moderate inhibitory activity (23%) in immunoproteasome assays, though it was marked as "n.i." (non-inhibitory) in the same study, suggesting context-dependent effects .
Properties
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c22-16(17-19-12-4-1-2-5-15(12)24-17)18-8-10-21-9-7-13(20-21)14-6-3-11-23-14/h1-7,9,11H,8,10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITLUBKZIIXRJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Thiophene Substitution: The thiophene ring is introduced through a substitution reaction, where a thiophene derivative is reacted with the pyrazole intermediate.
Benzo[d]thiazole Formation: The benzo[d]thiazole moiety is synthesized separately, often starting from 2-aminothiophenol and a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the pyrazole-thiophene intermediate with the benzo[d]thiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, leading to the formation of sulfoxides or sulfones and pyrazole N-oxides, respectively.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds containing thiophene and pyrazole moieties. For instance, derivatives of thiophene-based pyrazole amides have shown promising results against various cancer cell lines. Research has demonstrated that these compounds can inhibit the proliferation of human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cells, often outperforming traditional chemotherapeutic agents like cisplatin in efficacy .
1.2 Antibacterial Properties
Compounds with a similar structural framework have been noted for their antibacterial properties. The mechanism often involves mimicking para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis, leading to bacterial cell death. The incorporation of thiophene and pyrazole enhances binding affinity to biological targets, making these compounds effective against various bacterial strains.
Pharmacological Insights
2.1 Mechanistic Studies
Molecular docking studies have been employed to elucidate the interaction mechanisms of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide with target proteins such as dihydrofolate reductase (DHFR). These studies help in understanding how modifications in the compound's structure can enhance its biological activity .
2.2 Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored extensively. Variations in substituents on the thiophene or pyrazole rings can significantly alter biological activity, providing insights into optimal structural configurations for desired pharmacological effects .
Material Science Applications
3.1 Nonlinear Optical Properties
Research has highlighted the potential of thiophene-based compounds in nonlinear optical applications due to their unique electronic properties. These materials can be utilized in the development of advanced photonic devices, including sensors and switches, owing to their ability to manipulate light at the molecular level .
3.2 Organic Light Emitting Diodes (OLEDs)
Compounds like this compound are being investigated for use in OLED technology. Their ability to emit light upon electrical stimulation makes them suitable candidates for efficient light-emitting applications .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide would depend on its specific biological target. Generally, compounds with such structures can interact with enzymes or receptors, inhibiting or modulating their activity. The thiophene and pyrazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, while the benzo[d]thiazole moiety can enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues from Anthrax Lethal Factor Inhibitor Studies
Compounds 85–93 () and 94–101 () share a common N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl) backbone but differ in sulfonamide substituents (Table 1). For example:
- Compound 85 : Incorporates a 4-(1H-pyrazol-1-yl)benzenesulfonamide group.
- Compound 92 : Features a benzo[d]thiazole-6-sulfonamide substituent.
Key Differences :
Table 1. Structural and Activity Comparison of Selected Analogues
Carboxamide-Based Analogues
N-(Adamantan-1-yl)benzo[d]thiazole-2-carboxamide (3a) () shares the carboxamide core but replaces the pyrazole-thiophen-ethyl chain with a rigid adamantane group. This substitution improves synthetic yield (77%) and likely enhances lipophilicity, which could influence membrane permeability .
Acetamide-Substituted Benzazoles
Compounds 6–11 () feature acetamide-linked benzazoles, such as N-(benzo[d]thiazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide . These lack the pyrazole moiety but retain thiophen and benzothiazole groups, highlighting the importance of heterocyclic diversity in modulating activity .
Immunoproteasome Inhibitors
In , the target compound showed 23% inhibition (Table 2), while Compound 3 (N-(3-(benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide) exhibited higher potency (IC₅₀ = 11.84 ± 1.63 µM) but lower inhibition (9%). This suggests that benzo[d]thiazole derivatives may require specific substituents for optimal target engagement .
Table 2. Immunoproteasome Inhibitory Data
| Compound ID | IC₅₀ (µM) | % Inhibition | Reference |
|---|---|---|---|
| Target Compound | Not reported | 23% (n.i.) | |
| Compound 3 | 11.84 ± 1.63 | 9% |
Biological Activity
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's structure consists of a benzo[d]thiazole moiety linked to a thiophen-2-yl pyrazole, suggesting potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 318.4 g/mol. The presence of multiple heterocycles in its structure indicates a potential for varied biological reactivity and interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₄OS |
| Molecular Weight | 318.4 g/mol |
| Structure | Structure |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Studies indicate that the compound may act as an enzyme inhibitor , particularly against bacterial topoisomerases, which are critical for DNA replication and transcription.
Enzyme Inhibition
Research has shown that derivatives similar to this compound exhibit significant inhibitory activity against various targets:
- DNA Gyrase : Inhibition studies revealed IC50 values ranging from 0.0033 to 0.046 μg/mL for related benzothiazole compounds, indicating strong potential against bacterial strains .
- CK1δ Kinase : Certain thiazole derivatives have been identified as potent inhibitors of CK1δ, with IC50 values as low as 0.040 μM .
Biological Activities
The compound exhibits a range of biological activities:
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiazole and pyrazole derivatives:
- Compounds with similar structures have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria, including E. coli and S. aureus.
2. Anticancer Potential
The compound's ability to inhibit specific kinases suggests potential use in cancer therapy:
- Thiazole derivatives have been investigated for their action against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration.
3. Anti-inflammatory Effects
Initial studies suggest that the compound may possess anti-inflammatory properties, although detailed mechanisms remain to be elucidated.
Case Studies and Research Findings
Recent research has provided insights into the efficacy and safety profiles of compounds related to this compound:
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the benzo[d]thiazole-pyrazole-thiophene scaffold in this compound?
- Methodological Answer : The synthesis of this scaffold typically involves sequential coupling reactions. For example, the benzo[d]thiazole moiety can be synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl compounds. The pyrazole-thiophene subunit is often built using Huisgen cycloaddition or Pd-catalyzed cross-coupling. A thermal approach using DMSO as a solvent with ammonium persulfate as an oxidant has been reported for similar carboxamide derivatives, yielding ~77% purity after column chromatography (hexane:ethyl acetate) . Key steps include:
- Amide bond formation : Coupling benzo[d]thiazole-2-carboxylic acid with amine-containing intermediates.
- Heterocyclic assembly : Optimizing reaction time (24–48 hours) and temperature (50–80°C) to minimize side products.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Assign peaks based on coupling constants (e.g., thiophene protons at δ 7.2–7.9 ppm, pyrazole NH at δ 8.9–10.2 ppm) .
- HPLC : Confirm purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
- Mass spectrometry (MS) : Compare experimental m/z values with theoretical molecular weights (e.g., [M+H]+ signals) .
Q. What solvent systems are optimal for recrystallization to enhance compound purity?
- Methodological Answer : Ethanol-water mixtures (3:1 v/v) are effective for recrystallizing thiazole-pyrazole derivatives, as they balance solubility and polarity. For hygroscopic intermediates, use anhydrous DMSO or DMF under nitrogen to prevent hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?
- Methodological Answer :
- Core modifications : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) to the benzo[d]thiazole ring to enhance binding affinity .
- Side-chain diversification : Replace the ethyl linker with propyl or polyethylene glycol (PEG) spacers to modulate solubility and pharmacokinetics .
- Biological assays : Test derivatives against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using in vitro inhibition assays and molecular docking (AutoDock Vina) to prioritize candidates .
Q. How should conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments at 25°C and 60°C to identify dynamic effects (e.g., rotamers causing peak splitting) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure (SHELX software recommended for refinement) .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states for Suzuki-Miyaura cross-coupling reactions involving the thiophene ring .
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to predict aggregation behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
